![molecular formula C12H15N5O3S B2489873 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877630-20-1](/img/structure/B2489873.png)
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine analogues, closely related to our compound of interest, involves key steps such as palladium-catalyzed C-C coupling and reductive alkylation. These methods are crucial for attaching various functional groups to the pyrazolo[3,4-d]pyrimidine core, thereby modifying its physical and chemical properties for potential biological activities (Taylor & Patel, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest has been characterized using techniques like NMR, IR, Mass spectra, and X-ray crystallography. These analytical methods provide detailed insights into the compound's molecular geometry, electronic structure, and conformational dynamics, which are essential for understanding its reactivity and interaction with biological targets (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives encompasses a wide range of reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions allow for the functionalization of the compound, leading to the synthesis of derivatives with varied chemical properties and potential biological activities (Elian et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their formulation and application in biological systems. Studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly affect these properties, thereby influencing the compound's bioavailability and pharmacokinetics (Shams et al., 2010).
科学的研究の応用
Synthesis and Antimicrobial Activity
One of the primary research applications involves the synthesis of heterocyclic compounds incorporating the antipyrine moiety, which has shown potential antimicrobial activity. The study utilized 2-cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide as a key intermediate for synthesizing new coumarin, pyridine, pyrrole, thiazole, pyrido[2′,3′:3,4][pyrazolo[5,1- c ]triazine, and aminopyrazole compounds. These synthesized compounds were then evaluated for their antimicrobial properties (Bondock et al., 2008).
Heterocyclic Synthesis with Activated Nitriles
Another application is in the field of heterocyclic synthesis using activated nitriles, where new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine were obtained. This research explored the reactivity of the compound towards various electrophilic and nucleophilic reagents, contributing to the synthesis of polyfunctionally substituted heterocyclic compounds (Elian et al., 2014).
Antitumor and Cytotoxic Activity
Research has also extended to the design, synthesis, and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their in vitro cytotoxic activity against cancer cell lines. This study aimed at discovering new anticancer agents by attaching different aryloxy groups to the pyrimidine ring of the compound, demonstrating the potential of these synthesized compounds in inhibiting cancer cell growth (Al-Sanea et al., 2020).
Insecticidal Assessment
The compound has been used as a precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin, with an investigation into their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential use of these compounds as insecticidal agents, contributing to agricultural and pest control applications (Fadda et al., 2017).
作用機序
Target of Action
The primary targets of ZINC04249663 are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
ZINC04249663 interacts with its targets, the CDKs, by inhibiting their activity . This inhibition prevents the phosphorylation of a protein substrate, a process that is essential for cell cycle progression . The compound’s interaction with its targets results in changes in cell cycle progression, leading to potential anticancer effects .
Biochemical Pathways
The inhibition of CDKs by ZINC04249663 affects the cell cycle progression pathway . This can lead to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound has been shown to suppress NF-κB and IL-6 activation, which are involved in inflammatory responses and cancer progression .
Result of Action
The result of ZINC04249663’s action is the inhibition of cell cycle progression, leading to apoptosis in cancer cells . It has shown promising cytotoxicity against tested cancer cell lines . In addition, it has displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
特性
IUPAC Name |
2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c18-9(13-4-7-2-1-3-20-7)6-21-12-15-10-8(5-14-17-10)11(19)16-12/h5,7H,1-4,6H2,(H,13,18)(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUSWHCNPHNTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

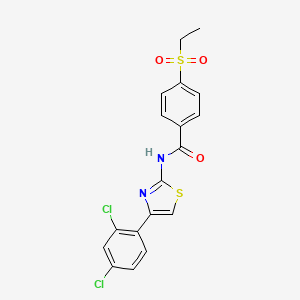
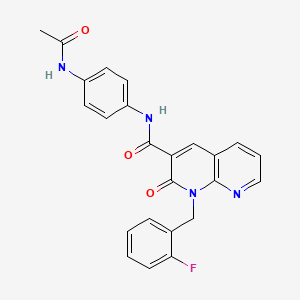
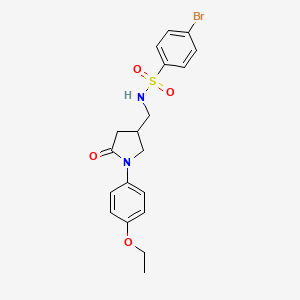
![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)
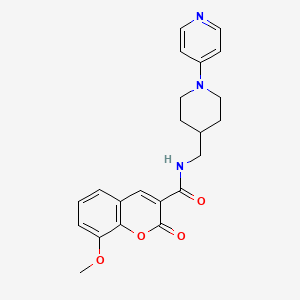
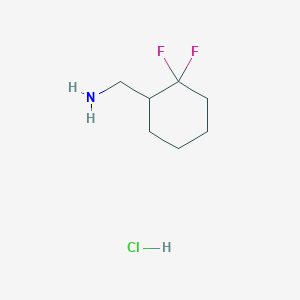
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)
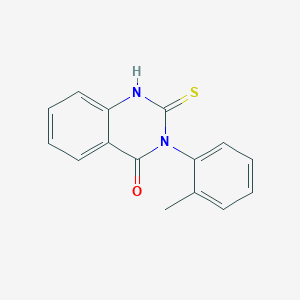
![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)
![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)
